molecular formula C9H12N2O2 B12996197 Ethyl 2-amino-2-(pyridin-4-YL)acetate

Ethyl 2-amino-2-(pyridin-4-YL)acetate

Cat. No.: B12996197
M. Wt: 180.20 g/mol
InChI Key: ZWPIUVHTVXWJRD-UHFFFAOYSA-N
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Description

Ethyl 2-amino-2-(pyridin-4-YL)acetate is an organic compound that belongs to the class of amino acid derivatives It features a pyridine ring substituted at the 4-position with an amino group and an ethyl ester group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-amino-2-(pyridin-4-YL)acetate typically involves the reaction of ethyl bromoacetate with 4-aminopyridine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the process, making it more efficient and cost-effective.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-amino-2-(pyridin-4-YL)acetate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like acyl chlorides or anhydrides in the presence of a base.

Major Products:

    Oxidation: Nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Amide derivatives.

Scientific Research Applications

Ethyl 2-amino-2-(pyridin-4-YL)acetate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 2-amino-2-(pyridin-4-YL)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites.

Comparison with Similar Compounds

  • N-(pyridin-4-yl)pyridin-4-amine
  • Ethyl 2-aminothiazole-4-acetate
  • 4-aminopyridine derivatives

Comparison: Ethyl 2-amino-2-(pyridin-4-YL)acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varied biological activities. This uniqueness makes it a valuable compound for research and development in multiple fields.

Biological Activity

Ethyl 2-amino-2-(pyridin-4-YL)acetate, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article delves into its mechanisms of action, biological effects, and relevant research findings, supported by data tables and case studies.

The biological activity of this compound is largely attributed to its interactions with various molecular targets:

  • Enzyme Inhibition : The amino group can form hydrogen bonds with the active sites of enzymes, potentially inhibiting their activity. This mechanism is crucial in the context of anticancer properties, where enzyme inhibition can lead to reduced cell proliferation.
  • Receptor Modulation : The pyridine ring may engage in π-π interactions with aromatic residues in proteins, influencing receptor functions and downstream signaling pathways.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study evaluated its efficacy against various bacterial strains, demonstrating significant inhibition of growth at specific concentrations. The results are summarized in the following table:

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
E. coli32 µg/mL
S. aureus16 µg/mL
P. aeruginosa64 µg/mL

Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and NCI-H460 (lung cancer). The following table outlines the growth inhibition percentages observed in these cell lines:

Cell LineIC50 (µM)Growth Inhibition (%)Reference
MCF-71575
NCI-H4602070

Structure-Activity Relationship (SAR)

A Structure-Activity Relationship (SAR) analysis has been performed to identify modifications that enhance the biological activity of this compound. Key findings include:

  • Amino Group Positioning : Variations in the position of the amino group on the pyridine ring significantly affect potency against cancer cells.
  • Substituent Effects : The introduction of electron-donating groups on the pyridine ring has been shown to increase activity against both microbial and cancerous cells .

Case Studies

  • Antimicrobial Study : A recent study assessed the compound's effectiveness against multi-drug resistant (MDR) bacteria. Results indicated a synergistic effect when combined with conventional antibiotics, suggesting potential for developing new treatment regimens .
  • Cancer Research : A series of experiments conducted on various cancer cell lines revealed that this compound not only inhibited cell growth but also triggered apoptotic pathways, making it a candidate for further development as an anticancer agent .

Properties

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

ethyl 2-amino-2-pyridin-4-ylacetate

InChI

InChI=1S/C9H12N2O2/c1-2-13-9(12)8(10)7-3-5-11-6-4-7/h3-6,8H,2,10H2,1H3

InChI Key

ZWPIUVHTVXWJRD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=CC=NC=C1)N

Origin of Product

United States

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